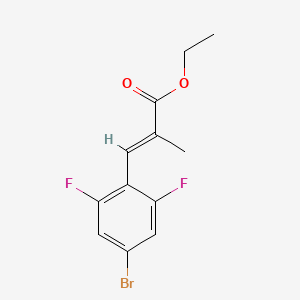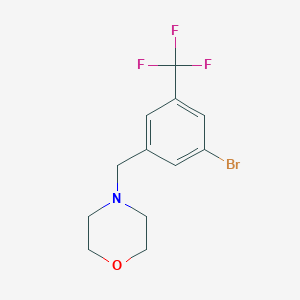
(4'-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group at the 4’ position, a nitro group at the 5 position, and an acetic acid moiety attached to the biphenyl structure through an oxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Oxy-Acetic Acid Introduction: The final step involves the formation of the oxy linkage and the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the biphenyl derivative reacts with chloroacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and fluorination steps, and the employment of more efficient catalysts and reagents to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products
Reduction: (4’-Amino-5-nitro-biphenyl-2-yloxy)-acetic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Esterification: (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid esters.
Applications De Recherche Scientifique
(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4’-Chloro-5-nitro-biphenyl-2-yloxy)-acetic acid: Similar structure but with a chloro group instead of a fluoro group.
(4’-Fluoro-5-amino-biphenyl-2-yloxy)-acetic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid is unique due to the presence of both a fluoro and a nitro group, which impart distinct chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the nitro group can be a site for further chemical modifications or biological interactions.
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-4-nitrophenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c15-10-3-1-9(2-4-10)12-7-11(16(19)20)5-6-13(12)21-8-14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIYHUKEZQWLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])OCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B8123320.png)

![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)


![8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B8123359.png)

![4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123372.png)





